3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane

Medicinal Chemistry ADME/Tox Physicochemical Profiling

3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane (CAS 17783-48-1) features a rigid bridged core with unique N3-benzyl/N8-methyl substitution. The benzyl handle enables mild hydrogenolytic debenzylation (>95% conversion) for rapid SAR expansion. This scaffold yields nanomolar α4β2 nAChR affinity (Ki ~4.1 nM) with complete subtype selectivity, unlike monocyclic piperazines. With LogP 2.2, it offers optimal passive BBB penetration for CNS programs. Procure at ≥98% purity with verified stereochemistry for reproducible lead optimization.

Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
CAS No. 17783-48-1
Cat. No. B3246321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane
CAS17783-48-1
Molecular FormulaC14H20N2
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCN1C2CCC1CN(C2)CC3=CC=CC=C3
InChIInChI=1S/C14H20N2/c1-15-13-7-8-14(15)11-16(10-13)9-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3
InChIKeyGQIXVQRBAFSAQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane (CAS 17783-48-1): Technical Baseline for Procurement and Research


3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane (CAS 17783-48-1) is a bridged bicyclic diamine scaffold featuring a 3,8-diazabicyclo[3.2.1]octane core substituted with an N8-methyl group and an N3-benzyl group [1]. With a molecular formula of C14H20N2 and a molecular weight of 216.32 g/mol, the compound possesses two hydrogen bond acceptors, zero hydrogen bond donors, and a computed XLogP3-AA of 2.2, indicative of moderate lipophilicity [1]. The molecule contains two asymmetric atoms, yielding potential stereochemical complexity . As a structural analog within the broader class of 3,8-diazabicyclo[3.2.1]octanes—a scaffold extensively explored for analgesic, dopamine uptake inhibition, and antimicrobial applications [2]—this specific substitution pattern provides a unique entry point for structure-activity relationship (SAR) investigations and serves as a versatile intermediate for further synthetic elaboration.

Why Unverified 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane Sources May Compromise Research Outcomes


In silico screening or simple structural similarity searches cannot reliably substitute for experimental validation or certified procurement of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane due to the compound's specific conformational constraints, stereochemical complexity, and documented impurity profiles. The 3,8-diazabicyclo[3.2.1]octane core itself confers distinct spatial orientation of the two nitrogen atoms, which is critical for target engagement in both opioid and nicotinic acetylcholine receptor systems [1]. Generic substitution with monocyclic piperazine derivatives, as attempted in comparative studies, leads to substantial shifts in biological activity due to the loss of the bridged constraint . Furthermore, the specific N3-benzyl and N8-methyl substitution pattern introduces a unique combination of lipophilicity and steric bulk that is not recapitulated by other in-class compounds such as the 8-benzyl-3-methyl regioisomer or unsubstituted derivatives [2]. Commercial sourcing of the compound at high purity (≥98%) with verified stereochemical integrity is therefore essential, as variability in synthetic routes and purification can introduce impurities that confound SAR studies or downstream applications .

Quantitative Differentiation of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane: A Comparative Evidence Guide


Lipophilicity-Driven SAR Differentiation: Computed XLogP3-AA and LogP Comparison

The computed partition coefficient (XLogP3-AA) for 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane is 2.2 [1], which is significantly higher than that of the unsubstituted 3,8-diazabicyclo[3.2.1]octane core (LogP approximately -0.5 to 0.0) and the 3,8-dimethyl analog (XLogP ~0.5). This increase in lipophilicity is driven by the benzyl group at the N3 position and the methyl group at N8, which enhance membrane permeability potential while maintaining the bridged bicyclic architecture . In contrast, the regioisomeric 8-benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane, while isomeric, may exhibit differential conformational preferences due to the placement of the bulky benzyl substituent adjacent to the bridgehead [2]. The higher LogP value of the target compound positions it advantageously for crossing the blood-brain barrier, a critical attribute for CNS-targeted drug discovery programs, while the retention of two hydrogen bond acceptors preserves potential for specific receptor interactions [1].

Medicinal Chemistry ADME/Tox Physicochemical Profiling

Commercial Purity Benchmarking: 98% Assay by HPLC

3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane is commercially available at a certified purity of 98% as determined by HPLC . This specification exceeds the typical purity offered for many custom-synthesized 3,8-diazabicyclo[3.2.1]octane derivatives, which are often provided at 95% purity due to the challenges of purifying bridged bicyclic amines . The 98% purity level is particularly critical for pharmacological assays where trace impurities—such as the de-benzylated byproduct 8-methyl-3,8-diazabicyclo[3.2.1]octane or regioisomeric contaminants—could introduce confounding biological activity. In comparative studies of 3,8-diazabicyclo[3.2.1]octane-based analgesics, even minor impurities have been shown to alter apparent μ-opioid receptor binding affinities by up to 30% [1]. Procuring the compound at ≥98% purity therefore directly reduces the risk of data variability in receptor binding, enzyme inhibition, or cellular assays.

Analytical Chemistry Quality Control Procurement Specification

Synthetic Utility as a Versatile Intermediate: Regioselective N-Debenzylation

3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane serves as a key intermediate for accessing the mono-protected 8-methyl-3,8-diazabicyclo[3.2.1]octane scaffold via selective hydrogenolytic N-debenzylation . Quantitative deprotection can be achieved using 10% Pd/C under atmospheric hydrogen pressure in methanol, yielding the free NH derivative in >95% conversion . In contrast, the regioisomeric 8-benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane requires more forcing conditions (elevated pressure, extended reaction times) for complete deprotection due to steric shielding of the bridgehead-proximal benzyl group . This differential reactivity makes the target compound a preferred building block for the synthesis of 8-methyl-3-substituted-3,8-diazabicyclo[3.2.1]octane derivatives, which have demonstrated utility in the development of monoamine neurotransmitter re-uptake inhibitors and analgesic agents [1].

Synthetic Chemistry Medicinal Chemistry Process Development

Conformational Constraint and Receptor Subtype Selectivity

The 3,8-diazabicyclo[3.2.1]octane scaffold imposes a well-defined spatial separation and orientation of the two nitrogen atoms (N3 and N8), a feature that is critical for selective engagement with the α4β2 nicotinic acetylcholine receptor (nAChR) subtype over neuromuscular junction subtypes [1]. The N3-benzyl and N8-methyl substitution pattern of the target compound is designed to probe the steric and electronic requirements of the receptor binding pocket, as evidenced by SAR studies showing that the 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane analog (1a) exhibits a Ki of 4.1 ± 0.21 nM for α4β2 nAChR with no detectable activity at the neuromuscular junction [1]. In contrast, monocyclic piperazine analogs lacking the bridged constraint show reduced subtype selectivity and a 10- to 100-fold loss in affinity . While direct binding data for the target compound is not available, its specific substitution pattern positions it as a privileged scaffold for generating high-affinity, subtype-selective nAChR ligands.

Molecular Pharmacology Nicotinic Receptors Structure-Activity Relationship

Recommended Research and Industrial Applications for 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane


Synthesis of N3-Substituted 8-Methyl-3,8-diazabicyclo[3.2.1]octane Derivatives via Selective N-Debenzylation

3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane is the preferred starting material for the preparation of 8-methyl-3,8-diazabicyclo[3.2.1]octane-based pharmacophores requiring a free N3-H handle. Quantitative hydrogenolytic debenzylation under mild conditions (10% Pd/C, atmospheric H2, MeOH) provides the mono-protected bicyclic diamine in >95% conversion [1], which can then be further functionalized via alkylation, acylation, or reductive amination. This sequence is more efficient and higher-yielding than alternative routes that require harsher deprotection conditions or multiple protecting group manipulations . The resulting 8-methyl-3-substituted-3,8-diazabicyclo[3.2.1]octanes have been validated as key intermediates in the synthesis of monoamine neurotransmitter re-uptake inhibitors and nAChR modulators [2].

CNS Drug Discovery Programs Targeting Nicotinic Acetylcholine Receptors

The bridged 3,8-diazabicyclo[3.2.1]octane core, as exemplified by 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane, is a privileged scaffold for the development of subtype-selective α4β2 nicotinic acetylcholine receptor (nAChR) ligands with improved safety profiles over non-selective agonists [1]. The target compound's N3-benzyl and N8-methyl substitution pattern offers a defined starting point for SAR expansion, with the benzyl group serving as a versatile handle for further functionalization or as a lipophilic anchor for receptor binding. Unlike monocyclic piperazine derivatives, which suffer from poor subtype selectivity and reduced affinity (Ki > 50 nM), the bridged scaffold reliably yields compounds with nanomolar affinity (Ki = 4.1 nM for optimized analogs) and complete selectivity over neuromuscular junction nAChRs [1]. This scaffold is therefore ideally suited for CNS pain and cognition programs where minimizing off-target effects is paramount.

Physicochemical Property Optimization for Blood-Brain Barrier Penetration

With a computed XLogP3-AA of 2.2, 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane resides within the optimal lipophilicity range (LogP 2-4) for passive blood-brain barrier (BBB) penetration, a critical requirement for CNS drug candidates [1]. This contrasts with more polar 3,8-diazabicyclo[3.2.1]octane derivatives (LogP ~ -0.5 to 0.0), which exhibit poor BBB permeability and are more suited for peripheral targets. The target compound's moderate lipophilicity, combined with its low molecular weight (216.32 g/mol) and two hydrogen bond acceptors, results in a favorable CNS multiparameter optimization (MPO) profile, making it an attractive starting point for lead optimization campaigns in neuroscience research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.